2'-Bromo-4'-fluoropropiophenone
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Overview
Description
1-(2-Bromo-4-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is a white to off-white solid that is sparingly soluble in chloroform and has a melting point of approximately 35°C
Preparation Methods
The synthesis of 1-(2-bromo-4-fluorophenyl)propan-1-one typically involves the bromination of 1-(4-fluorophenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Bromo-4-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)propan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
1-(2-Bromo-4-methylphenyl)propan-1-one:
1-(2-Bromo-4-chlorophenyl)propan-1-one: The chlorine atom provides different reactivity compared to the fluorine atom.
Properties
CAS No. |
202865-81-4 |
---|---|
Molecular Formula |
C9H8BrFO |
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 |
InChI Key |
XNXBKXPLXADVLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
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